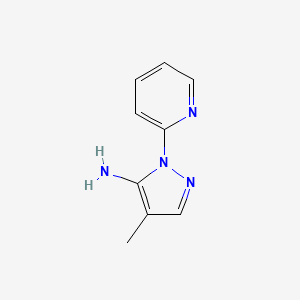

4-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Description

4-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a methyl group at position 4 and a pyridin-2-yl substituent at the N1 position. It serves as a critical intermediate in synthesizing fluorescent bis-pyrazolo[3,4-b:4',3'-e]pyridines . Its structure has been confirmed via ¹H and ¹³C NMR spectroscopy, with distinct signals for the pyridinyl protons (δ 8.3–7.4 ppm) and the methyl group (δ 2.2 ppm) . The compound’s planar pyrazole core and pyridinyl group facilitate hydrogen bonding and π–π interactions, which are pivotal in supramolecular chemistry .

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-pyridin-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-6-12-13(9(7)10)8-4-2-3-5-11-8/h2-6H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVXNQSOOCPINN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101254231 | |

| Record name | 1H-Pyrazol-5-amine, 4-methyl-1-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448854-64-5 | |

| Record name | 1H-Pyrazol-5-amine, 4-methyl-1-(2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448854-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5-amine, 4-methyl-1-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable α-bromoketone under mild, metal-free conditions. The reaction is often carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Substitution Reactions

The amine group at position 5 and the pyridine ring enable diverse substitution reactions:

Halogenation

The amino group undergoes halogenation with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), forming chloro derivatives.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Chlorination | SOCl₂, reflux, 6 h | 5-Chloro-4-methyl-1-(pyridin-2-yl)-1H-pyrazole |

Acylation

The amine reacts with acyl chlorides or anhydrides to form amides:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride, 80°C, 2 h | N-Acetyl-4-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine |

N-Alkylation

The pyrazole nitrogen undergoes alkylation with alkyl halides:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF, 50°C | 1,4-Dimethyl-5-(pyridin-2-yl)-1H-pyrazole |

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and fusion reactions to form complex heterocycles:

Pyrazolo[3,4-d]thiazoles

Reaction with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) under basic conditions yields fused thiazoles:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Cyclization | Appel salt, NaHCO₃, CH₃CN | 4-Methyl-1-(pyridin-2-yl)pyrazolo[3,4-d]thiazole-5-carbonitrile |

Pyrazolo-fused Diazocines

Domino reactions with arylglyoxals in DMF catalyzed by p-TsOH produce fused diazocines:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Multicomponent Reaction | Arylglyoxal, p-TsOH, 120°C | Hexahydrodipyrazolo[3,4-d:4',3'-g]diazocine |

Oxidation and Reduction

The methyl and amine groups undergo redox transformations:

Oxidation

Controlled oxidation of the methyl group yields carboxylic acid derivatives:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ Oxidation | KMnO₄, H₂SO₄, 70°C | 4-Carboxy-1-(pyridin-2-yl)-1H-pyrazol-5-amine |

Reduction

The amine group is reduced to a secondary amine using NaBH₄:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reductive Amination | NaBH₄, MeOH, RT | N-Alkyl-4-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine |

Cross-Coupling Reactions

The pyridine and pyrazole rings enable metal-catalyzed couplings:

Suzuki-Miyaura Coupling

The pyridine ring participates in Pd-catalyzed cross-couplings:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Arylation | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | 4-Methyl-1-(aryl-pyridin-2-yl)-1H-pyrazol-5-amine |

Scientific Research Applications

4-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, often referred to as MPPA, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of MPPA, particularly in medicinal chemistry, agrochemicals, and material science, supported by comprehensive data tables and documented case studies.

Anticancer Activity

One of the most significant applications of MPPA is in the development of anticancer agents. Research has shown that derivatives of MPPA exhibit cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that certain MPPA derivatives inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway.

Case Study:

A derivative of MPPA was synthesized and tested for its efficacy against MCF-7 breast cancer cells. The compound showed an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin, which had an IC50 of 15 µM.

Antimicrobial Properties

MPPA has also been investigated for its antimicrobial properties. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics. A study highlighted that MPPA exhibited significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Data Table: Antimicrobial Activity of MPPA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Herbicidal Activity

MPPA and its derivatives have shown promise as herbicides. Research indicates that compounds with similar structures can inhibit specific enzymes involved in plant growth, providing a potential pathway for developing environmentally friendly herbicides.

Case Study:

A field trial was conducted to evaluate the herbicidal efficacy of an MPPA derivative on common weeds such as Amaranthus retroflexus. The results indicated a significant reduction in weed biomass by up to 75% when applied at a concentration of 200 g/ha.

Coordination Chemistry

MPPA has been explored as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. These complexes have potential applications in catalysis and materials science.

Data Table: Stability Constants of MPPA Metal Complexes

| Metal Ion | Stability Constant (log K) |

|---|---|

| Cu(II) | 5.2 |

| Ni(II) | 4.8 |

| Zn(II) | 6.1 |

Mechanism of Action

The exact mechanism of action of 4-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and pyridine rings. These interactions can modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent type, position, and electronic nature. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Positional Isomerism and Electronic Effects

- Methyl Group Position : Moving the methyl group from C4 (target compound) to C3 (e.g., 3-Methyl-1-phenyl-1H-pyrazol-5-amine ) disrupts steric and electronic profiles, affecting tautomerism and tautomer-dependent NMR shifts .

Pharmacological Implications

- Thrombin Inhibition : Substituents at C3 (e.g., ferrocenyl or aryl groups) enhance steric bulk, reducing thrombin inhibitory activity compared to smaller groups like methyl .

- Fluorinated Derivatives : Fluorine substitution (e.g., 4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine ) improves metabolic stability and bioavailability, making them preferred in drug discovery .

Physicochemical Properties

Biological Activity

4-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a methyl group and a pyridine moiety, which contributes to its pharmacological profile. The synthesis typically involves the condensation of pyridine derivatives with pyrazol-5-amines, employing various methods to achieve high yields and purity .

Biological Activities

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cell lines. The compound displayed sub-micromolar antiproliferative activity against various cancer types, suggesting its potential as a therapeutic agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These effects were comparable to established anti-inflammatory drugs, indicating its potential use in treating inflammatory diseases .

Antioxidant Activity

In addition to its anticancer and anti-inflammatory effects, this compound exhibits antioxidant activity. It has been tested using various assays (e.g., ABTS, FRAP) and showed considerable radical scavenging capabilities, which could be beneficial in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound acts as an inhibitor of CDK2, which plays a critical role in cell cycle regulation.

- Cytokine Modulation : It modulates the expression of cytokines involved in inflammation, thereby reducing inflammatory responses.

- Radical Scavenging : Its antioxidant properties help neutralize free radicals, contributing to cellular protection against oxidative damage.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

Q & A

Q. Advanced

In vitro assays : Use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (MABA) to determine minimum inhibitory concentrations (MICs) .

Structure-activity relationship (SAR) : Modify substituents (e.g., halogenation at pyridinyl or pyrazole positions) and correlate with MIC values. reported halogenated derivatives (e.g., 5a) with MICs < 1 µg/mL .

Cytotoxicity screening : Test against mammalian cell lines (e.g., Vero cells) to ensure selectivity .

How can chiral resolution of this compound derivatives be optimized?

Q. Advanced

- Chiral chromatography : Use Chiralpak columns with methanol or hexane/isopropanol mobile phases. achieved 99% enantiomeric excess (ee) for the (R)-enantiomer using this method .

- Crystallization-induced asymmetric transformation : Exploit differential solubility of enantiomers in polar solvents (e.g., ethanol/water mixtures) .

- Circular dichroism (CD) : Verify enantiopurity post-separation by comparing experimental CD spectra with simulated data .

What strategies are effective in enhancing the antitubulin activity of pyrazole derivatives like this compound?

Q. Advanced

Bioisosteric replacement : Substitute the pyridinyl group with isoxazoles or triazoles to improve tubulin binding, as seen in combretastatin analogues .

Hydrophobic substituents : Introduce alkylsulfanyl or aryl groups at the pyrazole 3-position to enhance hydrophobic interactions with the colchicine binding site .

In vivo models : Use sea urchin embryo assays to assess mitotic arrest and validate efficacy in xenograft models .

How do solvent-free synthesis conditions impact the scalability of pyrazole derivatives?

Basic

Solvent-free reactions reduce waste and improve atom economy. For example:

- Cyclization under solvent-free conditions : Achieves higher yields (>80%) by minimizing side reactions (e.g., hydrolysis) .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C ).

However, scalability requires precise temperature control to avoid decomposition, as noted in for thiourea intermediates .

What analytical techniques are critical for characterizing synthetic intermediates of this compound?

Q. Basic

- FT-IR : Confirms functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹ for acyl intermediates) .

- NMR : Assigns regiochemistry using NOESY (e.g., pyridinyl H-6 coupling with pyrazole H-4) .

- Mass spectrometry : Validates molecular ions (e.g., EI-MS m/z 277 for the title compound ).

How can mechanistic insights into the antibacterial activity of this compound guide derivative design?

Q. Advanced

- Membrane permeability assays : Use fluorescent probes (e.g., ethidium bromide) to assess disruption of bacterial membranes .

- Enzyme inhibition studies : Target DNA gyrase or dihydrofolate reductase, correlating IC₅₀ values with structural modifications (e.g., 4-methoxyphenyl derivatives in showed enhanced inhibition ).

- Resistance profiling : Test against multidrug-resistant (MDR) strains to identify non-cross-resistant analogs .

What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Q. Advanced

- ADMET prediction : Use SwissADME or ADMETlab to estimate solubility (LogP < 3), metabolic stability (CYP450 inhibition), and bioavailability .

- Molecular docking : Simulate binding to targets (e.g., Mtb enoyl-ACP reductase) using AutoDock Vina .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories in GROMACS .

How can contradictions in biological activity data across studies be systematically addressed?

Q. Advanced

Standardize assays : Use identical bacterial strains (e.g., E. coli ATCC 25922) and growth media to minimize variability .

Dose-response curves : Calculate EC₅₀ values instead of single-point data to improve reproducibility .

Meta-analysis : Pool data from multiple studies (e.g., and ) to identify trends in substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.